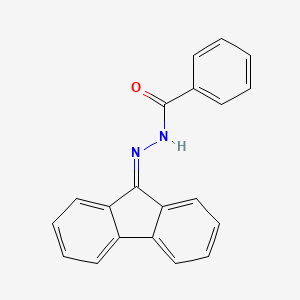

N'-9H-fluoren-9-ylidenebenzohydrazide

Descripción

N'-9H-Fluoren-9-ylidenebenzohydrazide is a benzohydrazide derivative featuring a fluorenylidene group (C₁₃H₉) conjugated to a benzohydrazide moiety (C₆H₅CONHNH₂). This compound is synthesized via condensation reactions between 9-fluorenone and substituted hydrazides, as exemplified by related compounds in the literature . The fluorenylidene group imparts rigidity and aromaticity, enhancing π-π stacking interactions, while the hydrazide moiety offers nucleophilic sites for further functionalization.

Propiedades

IUPAC Name |

N-(fluoren-9-ylideneamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O/c23-20(14-8-2-1-3-9-14)22-21-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLYMCMLTSOSBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=C2C3=CC=CC=C3C4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID17416334 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare N'-9H-fluoren-9-ylidenebenzohydrazide with structurally related fluorenylidene derivatives, emphasizing molecular properties, substituent effects, and applications.

Notes:

- logP : Estimated for the target compound based on structural analogs (e.g., furan derivative logP = 3.214 ).

- Hydrogen Bonding : The benzoic acid derivative (E91) has higher acceptor capacity due to the carboxyl group .

Key Comparative Insights:

Substituent Effects: Electron-Withdrawing Groups: The cyano group in 2-cyano-N'-(9H-fluoren-9-ylidene)acetohydrazide () increases electrophilicity, favoring cyclization reactions. Hydroxyl/Furan Groups: Enhance solubility and bioactivity but reduce logP compared to purely aromatic derivatives . Anthracene/Biphenyloxy: Extend conjugation for material science applications but introduce steric bulk, limiting solubility .

Reactivity: The target compound’s hydrazide group enables reactions with aldehydes and malononitrile to form pyrazole, pyridine, or thiazole derivatives . In contrast, the benzoic acid derivative (E91) participates in coordination chemistry via its carboxylate group .

Applications: Pharmaceuticals: Hydrazide derivatives (e.g., target compound, furan analog) are explored as anti-inflammatory or antimicrobial agents . Materials Science: Fluorenylidene bisphenols (e.g., 4,4'-(9-fluorenylidene)diphenol) are used in high-performance polymers .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.